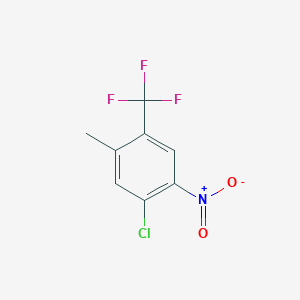

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene

Descripción general

Descripción

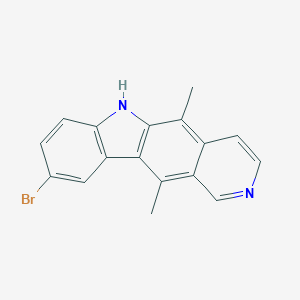

The compound "1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene" is a chlorinated nitrobenzene derivative with additional methyl and trifluoromethyl substituents. This molecule is part of a class of compounds that are of interest due to their potential applications in various chemical reactions and their relevance in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of chlorinated nitrobenzenes with trifluoromethyl groups can be achieved through electrochemical fluorination, which has been shown to yield chlorine-containing perfluorocyclohexane derivatives with good yields . Additionally, the synthesis of related compounds, such as 1-chloro-2-methyl-4-nitrobenzene, involves oxidation and methylation steps starting from chloroaniline, resulting in a compound that crystallizes in the monoclinic space group .

Molecular Structure Analysis

The molecular structure of chlorinated nitrobenzenes can be characterized by X-ray crystallography. For instance, 1-chloro-2-methyl-4-nitrobenzene has been found to have a planar structure with a small dihedral angle between the nitro group and the phenyl ring, indicating that the molecule is essentially flat . This planarity is a common feature among benzene derivatives and can influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

Chlorinated nitrobenzenes with trifluoromethyl groups can undergo various chemical reactions. For example, nucleophilic substitution reactions have been carried out with these compounds, leading to the introduction of N- and S-containing groups into the benzene ring . The presence of electron-withdrawing substituents such as nitro, chloro, and trifluoromethyl groups can activate the halogen substituent towards nucleophilic attack, facilitating these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenes are influenced by their substituents. For example, the introduction of a methyl group can reduce solubility and acidity, while chloro and nitro groups can increase these properties . The crystal structures of these compounds can exhibit various interactions such as π-π contacts, C-H...O hydrogen bonds, and close Cl...O contacts, which can stabilize the crystal structure and affect the compound's thermochemical properties .

Aplicaciones Científicas De Investigación

1. Protoporphyrinogen IX Oxidase Inhibitors

1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene is structurally related to certain trifluoromethyl-substituted compounds that have been studied as protoporphyrinogen IX oxidase inhibitors. These structures, including methyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate, display dihedral angles and atomic distances that contribute to their biological activity as inhibitors (Li et al., 2005).

2. Synthesis of Benzimidazoles Library

The compound is used as a starting material in a three-step synthesis sequence leading to a library of 1,2-dialkyl-5-trifluoromethylbenzimidazoles. These benzimidazoles, with the trifluoromethyl group, are important due to their structural features, offering potential applications in various fields (Vargas-Oviedo et al., 2017).

3. Novel Fluorine-Containing Polyetherimide

In another study, 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, synthesized from reactions involving 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene, was used to produce novel fluorine-containing polyetherimide. These materials have been characterized and show promising properties for various applications (Yu Xin-hai, 2010).

4. Trifluoromethylation of Arenes and Heteroarenes

The compound plays a role in the trifluoromethylation processes of aromatic and heteroaromatic compounds, highlighting its utility in chemical synthesis and modifications (Mejía & Togni, 2012).

5. Development of Antimicrobial Agents

Derivatives of 1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene have been explored in the synthesis of compounds with potent antimicrobial activity against various microorganisms, indicating its significance in pharmaceutical research (Liaras et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c1-4-2-6(9)7(13(14)15)3-5(4)8(10,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUHLWZXQJQGDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650153 | |

| Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18018-35-4 | |

| Record name | 1-Chloro-5-methyl-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/structure/B98567.png)

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)